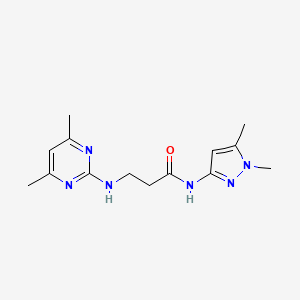
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound It is characterized by the presence of a tetrahydropyran ring, a pyrimidine moiety, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.
Introduction of the pyrimidine moiety: This step might involve the nucleophilic substitution reaction of a halogenated pyrimidine with an amine group.
Coupling with benzamide: The final step could involve the coupling of the intermediate with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or benzamide moieties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(pyrimidin-2-ylamino)benzamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C18H22N4O2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-(2,2-dimethyloxan-4-yl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C18H22N4O2/c1-18(2)12-15(8-11-24-18)21-16(23)13-4-6-14(7-5-13)22-17-19-9-3-10-20-17/h3-7,9-10,15H,8,11-12H2,1-2H3,(H,21,23)(H,19,20,22) |
InChI-Schlüssel |
LGDRFWUUTAQMJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-[3-(morpholin-4-yl)propyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12179884.png)

![1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B12179898.png)
![5-hydroxy-2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-pyran-4-one](/img/structure/B12179903.png)

![N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12179906.png)
![2-(3-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12179913.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12179926.png)

![4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B12179941.png)
![N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide](/img/structure/B12179944.png)

![2-(cyclopropylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12179951.png)
